molecular formula C12H10O5 B11089449 7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate

7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate

Cat. No.: B11089449
M. Wt: 234.20 g/mol
InChI Key: JIBPBANEKCMIJV-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate is an organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a hydroxy group at the 7th position, a methyl group at the 4th position, and an acetate ester at the 8th position of the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Acetylation: The hydroxy group at the 8th position is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. .

Industrial Production Methods

In an industrial setting, the synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate can be scaled up using similar reaction conditions. The process involves:

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acetate ester at the 8th position enhances its lipophilicity and potential for bioavailability compared to other similar compounds .

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

(7-hydroxy-4-methyl-2-oxochromen-8-yl) acetate

InChI

InChI=1S/C12H10O5/c1-6-5-10(15)17-11-8(6)3-4-9(14)12(11)16-7(2)13/h3-5,14H,1-2H3

InChI Key

JIBPBANEKCMIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)O

Origin of Product

United States

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